7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the isoquinoline family, characterized by a bicyclic structure with a nitrogen atom in one of the rings. The presence of trifluoromethyl and nitro groups in its structure imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoromethyl nitrobenzene.
Nitration: The first step involves the nitration of 1,2,3,4-tetrahydroisoquinoline to introduce the nitro group at the desired position. This is usually achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetic acid.
Major Products
Reduction: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline derivatives with modified functional groups.
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, leading to different chemical properties and biological activities.
5-Nitroisoquinoline:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-5-nitroisoquinoline hydrochloride is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct electronic and steric effects. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2.ClH/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(4-7)15(16)17;/h3-4,14H,1-2,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQZQAWEESZUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656819 | |
Record name | 5-Nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016980-50-9, 625126-83-2 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-5-nitro-7-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016980-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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